Cas no 2034205-10-0 (1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane)

1-(1-Benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a heterocyclic compound featuring a diazepane core functionalized with a benzothiophene-2-carbonyl group and a 3,5-dimethyl-1H-pyrazol-4-ylsulfonyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The benzothiophene and pyrazole substituents enhance its potential as a scaffold for targeting biologically relevant pathways, particularly in the development of enzyme inhibitors or receptor modulators. Its sulfonyl linkage improves stability and solubility, facilitating synthetic applications. The compound's well-defined stereochemistry and modular design allow for further derivatization, supporting structure-activity relationship studies in pharmaceutical research.
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane structure
2034205-10-0 structure
Product name:1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
CAS No:2034205-10-0
MF:C19H22N4O3S2
MW:418.532981395721
CID:5549822
PubChem ID:91816882

1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • F6512-7595
    • 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone
    • 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
    • 2034205-10-0
    • AKOS025322977
    • Inchi: 1S/C19H22N4O3S2/c1-13-18(14(2)21-20-13)28(25,26)23-9-5-8-22(10-11-23)19(24)17-12-15-6-3-4-7-16(15)27-17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,21)
    • InChI Key: OXLZGUFGIAJDMA-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=NNC=1C)(N1CCN(C(C2=CC3C=CC=CC=3S2)=O)CCC1)(=O)=O

Computed Properties

  • Exact Mass: 418.11333292g/mol
  • Monoisotopic Mass: 418.11333292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 2.8

1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6512-7595-75mg
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
75mg
$208.0 2023-09-08
Life Chemicals
F6512-7595-2μmol
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6512-7595-5μmol
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6512-7595-2mg
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
2mg
$59.0 2023-09-08
Life Chemicals
F6512-7595-40mg
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
40mg
$140.0 2023-09-08
Life Chemicals
F6512-7595-50mg
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
50mg
$160.0 2023-09-08
Life Chemicals
F6512-7595-20μmol
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6512-7595-20mg
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
20mg
$99.0 2023-09-08
Life Chemicals
F6512-7595-100mg
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
100mg
$248.0 2023-09-08
Life Chemicals
F6512-7595-4mg
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
2034205-10-0
4mg
$66.0 2023-09-08

1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Related Literature

Additional information on 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Introduction to Compound with CAS No. 2034205-10-0 and Its Applications in Chemical Biology

The compound 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, identified by its CAS number 2034205-10-0, represents a significant advancement in the field of chemical biology. This intricate molecular structure, characterized by its benzothiophene and pyrazole moieties, has garnered considerable attention due to its potential applications in drug discovery and molecular research.

In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, which are known for their diverse biological activities. The presence of the benzothiophene scaffold in this compound is particularly noteworthy, as it is a well-documented pharmacophore in numerous therapeutic agents. Benzothiophene derivatives are often associated with properties such as anti-inflammatory, analgesic, and anticancer effects, making them valuable candidates for further exploration.

The second key component of this compound is the (3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl group. Pyrazole derivatives are another class of heterocycles that have shown promise in various biological assays. The sulfonyl moiety further enhances the compound's potential bioactivity by introducing additional polar interactions with biological targets. This combination of structural features makes 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane a compelling subject for detailed investigation.

Recent studies have highlighted the importance of diazepane derivatives in medicinal chemistry. Diazepanes are known for their ability to modulate various biological pathways, including those involved in neurotransmitter activity. The incorporation of the benzothiophene and pyrazole groups into a diazepane core creates a multifunctional scaffold that could potentially interact with multiple targets simultaneously. This polypharmacological approach is increasingly recognized as a viable strategy for developing novel therapeutic agents.

The synthesis of this compound involves a series of well-established organic reactions, including condensation and sulfonylation processes. The precision required in these synthetic steps underscores the importance of high-quality reagents and controlled reaction conditions. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with greater efficiency and yield, facilitating further exploration of their biological properties.

In terms of biological activity, preliminary studies suggest that 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane exhibits promising interactions with certain enzymes and receptors. These interactions could be harnessed to develop drugs targeting conditions such as inflammation and neurological disorders. The benzothiophene moiety may contribute to binding affinity through hydrophobic interactions, while the pyrazole-sulfonyl group could engage in hydrogen bonding or ionic interactions with biological targets.

The potential applications of this compound extend beyond traditional pharmaceuticals. In chemical biology research, it serves as a valuable tool for studying enzyme mechanisms and receptor binding affinities. Its unique structure allows researchers to probe specific interactions that might be difficult to investigate with simpler molecules. This capability is particularly important in understanding complex biological systems and developing targeted therapies.

The development of new synthetic routes for this compound has also been a focus of recent research efforts. By optimizing synthetic pathways, chemists can improve accessibility and scalability, which are crucial for both academic research and industrial applications. Techniques such as flow chemistry and catalytic processes have shown promise in enhancing the synthesis of complex heterocyclic compounds like this one.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques allow researchers to predict how it might interact with biological targets at an atomic level. These predictions can guide experimental efforts and help identify potential lead compounds for further development. The integration of computational methods with experimental approaches represents a powerful strategy for accelerating drug discovery processes.

In conclusion, the compound 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, CAS no. 2034205-10-0, is a structurally sophisticated molecule with significant potential in chemical biology and drug discovery. Its unique combination of pharmacophores—benzothiophene, pyrazole-sulfonyl, and diazepane—makes it an intriguing candidate for further exploration. As research continues to uncover new applications and synthetic methodologies for such compounds, their role in advancing therapeutic strategies is likely to grow.

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